molecular formula C32H58N6O5 B067612 Tasidotin CAS No. 192658-64-3

Tasidotin

Número de catálogo: B067612
Número CAS: 192658-64-3
Peso molecular: 606.8 g/mol
Clave InChI: QMCOCIWNMHBIIA-LROMGURASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Actividad Biológica

Tasidotin (ILX-651) is a synthetic derivative of the marine depsipeptide dolastatin-15, primarily developed for its antitumor properties. This compound exhibits unique biological activities, particularly through its interaction with microtubules, which are crucial for cell division. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound's primary mechanism involves the modulation of microtubule dynamics rather than direct inhibition of tubulin polymerization. Key findings include:

  • Inhibition of Cell Proliferation : this compound inhibited the proliferation of MCF7/GFP breast cancer cells with an IC(50) of 63 nmol/L and mitosis with an IC(50) of 72 nmol/L .
  • Microtubule Dynamics : It weakly inhibited tubulin polymerization (IC(50) ~30 μmol/L) but significantly suppressed dynamic instability at microtubule plus ends, reducing the shortening rate and increasing catastrophe frequency .
  • Metabolite Activity : The major intracellular metabolite, this compound C-carboxylate, was found to be 10 to 30 times more potent than this compound itself in altering microtubule dynamics .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated across several studies:

  • Half-Life : this compound exhibits a biphasic plasma concentration decline with an effective half-life of approximately 55 minutes .
  • Excretion : About 11% of the administered dose is excreted unchanged in urine .
  • Dose Escalation Studies : In various phase I trials, doses ranged from 7.8 to 62.2 mg/m², with neutropenia identified as the principal dose-limiting toxicity .

Antitumor Efficacy

This compound has demonstrated broad antitumor activity across various cancer types:

Cancer TypeObserved ResponseIC(50) (nmol/L)
Breast CarcinomaInhibition of MCF7 cells63
Ovarian CarcinomaPotent activity<100
Prostate CarcinomaSignificant inhibition<100
MelanomaNotable responses<100

In preclinical models, this compound has shown complete tumor regression in human breast carcinoma and melanoma xenograft models, indicating its potential effectiveness against solid tumors .

Case Studies

Several clinical trials have highlighted this compound's efficacy and safety profile:

  • Phase I Study in Advanced Solid Tumors :
    • Participants : 30 patients treated with varying doses.
    • Results : Stable disease observed in 31% of participants; median duration on study for stable disease was 99.5 days .
  • Neutropenia as a Dose-Limiting Toxicity :
    • Neutropenia was prevalent at higher doses (36.3 mg/m²), leading to dose adjustments in multiple patients .
  • Clinical Outcomes :
    • A patient with melanoma metastatic to liver and bone achieved a complete response after multiple courses of this compound .

Propiedades

Número CAS

192658-64-3

Fórmula molecular

C32H58N6O5

Peso molecular

606.8 g/mol

Nombre IUPAC

(2S)-N-tert-butyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C32H58N6O5/c1-19(2)24(33-28(40)25(20(3)4)35(10)11)30(42)36(12)26(21(5)6)31(43)38-18-14-16-23(38)29(41)37-17-13-15-22(37)27(39)34-32(7,8)9/h19-26H,13-18H2,1-12H3,(H,33,40)(H,34,39)/t22-,23-,24-,25-,26-/m0/s1

Clave InChI

QMCOCIWNMHBIIA-LROMGURASA-N

SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C

SMILES isomérico

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C

SMILES canónico

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C

Secuencia

VVVPP

Sinónimos

BSF 223651
BSF-223651
BSF223651
ILX 651
ILX-651
ILX651
LU 223651
LU-223651
LU223651
syn-D cpd
synthadotin
tasidotin
tasidotin hydrochloride

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tasidotin
Reactant of Route 2
Reactant of Route 2
Tasidotin
Reactant of Route 3
Reactant of Route 3
Tasidotin
Reactant of Route 4
Reactant of Route 4
Tasidotin
Reactant of Route 5
Reactant of Route 5
Tasidotin
Reactant of Route 6
Reactant of Route 6
Tasidotin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.